molecular formula C8H12N2 B1286728 3-Butylpyridazine CAS No. 28200-55-7

3-Butylpyridazine

Cat. No. B1286728
CAS RN: 28200-55-7
M. Wt: 136.19 g/mol
InChI Key: XHQORXRKXJXPBL-UHFFFAOYSA-N
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Description

3-Butylpyridazine is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 2 positions. The specific structure of this compound includes a butyl group attached to the third position of the pyridazine ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridazine compounds, which can be useful for understanding the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex and varied. For instance, the synthesis of 3-tert-butyl-7-R1-8-R2-pyrazolo[5,1-c][1,2,4]triazines involves reactions with N-bromosuccinimide in the presence of carboxylic acids, leading to diastereomerically pure dicarboxylates . Similarly, 3-amino-, 3-aryloxy-, and 3-alkoxy-6-arylpyridazines are synthesized through electrochemical reductive cross-coupling between chloropyridazines and aryl or heteroaryl halides . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using various spectroscopic techniques. In the case of the diastereomerically pure dicarboxylates mentioned earlier, their structures were established based on IR, 1H, 13C, 2D NOESY NMR, high-resolution mass spectrometry, and X-ray single-crystal analysis . These techniques are crucial for determining the regio- and stereochemistry of the synthesized compounds, which is essential for understanding their chemical behavior.

Chemical Reactions Analysis

Pyridazine derivatives undergo a variety of chemical reactions. For example, 3-amino-4,5,6-triphenylpyridazine can react with different reagents such as nitrous acid, formic acid, acetic anhydride, and others to yield new 3-substituted aminopyridazine derivatives . These reactions expand the functional diversity of the pyridazine core and can be used to synthesize a wide range of compounds with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The antimicrobial activity of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives has been evaluated, indicating that these compounds can have biological relevance . Additionally, the antiproliferative activity of various 3-substituted pyridazines against cancer cell lines has been studied, demonstrating the potential of these compounds in medicinal chemistry .

Scientific Research Applications

Sulphasalazine and Its Derivatives

Sulphasalazine is a drug composed of sulphapyridine and 5-aminosalicylic acid, linked by an azo bond. It has been used for over 40 years to treat inflammatory bowel disease. The drug is absorbed from the small intestine, re-excreted in bile, and transported to the colon. In the colon, bacteria cleave its azo bond, releasing sulphapyridine and 5-aminosalicylic acid. While sulphapyridine is associated with most of the drug's side effects, 5-aminosalicylic acid is the active therapeutic component that exerts a beneficial action on the colonic mucosa. Side effects of sulphasalazine are common but generally reversible and not serious (Watkinson, 2012).

Potassium Channel Antagonists

Potassium channel antagonists like 4-Aminopyridine have shown promise in restoring conduction to demyelinated axons, thereby improving function in conditions like spinal cord injury. Despite their potential, usage is limited due to adverse effects and limited benefit in spinal cord injury. Derivatives of 4-Aminopyridine, such as t-butyl carbamate, have been developed to improve clinical efficacy while reducing toxicity (Lim et al., 2014).

Pharmacokinetics of Sulphasalazine

Sulphasalazine serves as a vehicle to deliver its possible active components, 5-aminosalicylic acid, and sulphapyridine, to the colon in higher concentrations than could be achieved by oral administration of either alone. Its pharmacokinetics play a crucial role in its effectiveness and potential side effects. Sulphasalazine reaches the colon mostly unchanged and is split by gut bacteria at the azo linkage, releasing its active components. The correlation between serum total sulphapyridine concentration and therapeutic efficacy and toxicity is significant, making understanding its pharmacokinetics vital (Das & Dubin, 1976).

Mesalamine as a Long-Term Maintenance Therapy

Mesalamine (5-aminosalicylic acid), the principal active moiety of sulphasalazine, has been shown to be effective in the treatment of mildly to moderately active ulcerative colitis and for maintenance of remission in ulcerative colitis. Research has been directed towards developing a mesalamine formulation that successfully delivers mesalamine to the colon without the adverse effects associated with the sulphapyridine moiety of sulphasalazine (Hanauer et al., 1996).

Safety and Hazards

The safety data sheet for 3-Butylpyridazine indicates that it is for R&D use only and not for medicinal or household use . More detailed safety and hazard information can be found in the safety data sheet .

Mechanism of Action

properties

IUPAC Name

3-butylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-5-8-6-4-7-9-10-8/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQORXRKXJXPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602233
Record name 3-Butylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28200-55-7
Record name 3-Butylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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